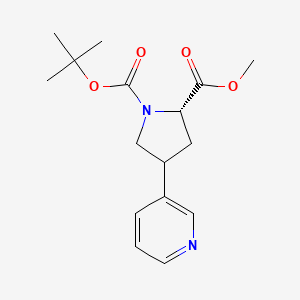
(2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a pyridinyl group and two ester groups. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the tert-butyl and methyl esters.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (such as temperature and pressure), and purification techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
(2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the biological system being studied.
類似化合物との比較
Similar Compounds
- (2S)-1-tert-Butyl 2-methyl 4-(pyridin-2-yl)pyrrolidine-1,2-dicarboxylate
- (2S)-1-tert-Butyl 2-methyl 4-(pyridin-4-yl)pyrrolidine-1,2-dicarboxylate
- (2S)-1-tert-Butyl 2-methyl 4-(quinolin-3-yl)pyrrolidine-1,2-dicarboxylate
Uniqueness
The uniqueness of (2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate lies in its specific substitution pattern and stereochemistry. The presence of the pyridin-3-yl group and the (2S) configuration contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
特性
分子式 |
C16H22N2O4 |
|---|---|
分子量 |
306.36 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl (2S)-4-pyridin-3-ylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-10-12(8-13(18)14(19)21-4)11-6-5-7-17-9-11/h5-7,9,12-13H,8,10H2,1-4H3/t12?,13-/m0/s1 |
InChIキー |
JBOJIDOEZGFZED-ABLWVSNPSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)C2=CN=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



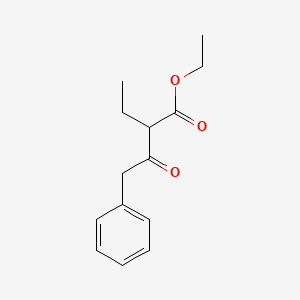
![6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13092929.png)
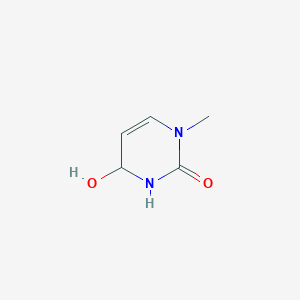

![4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13092946.png)

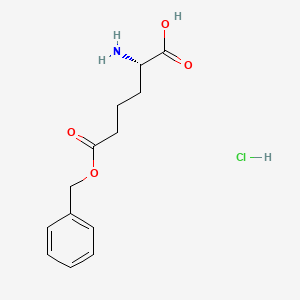
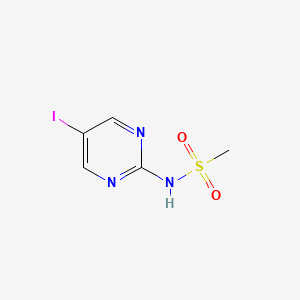

![6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13092971.png)
![(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde](/img/structure/B13092974.png)

![7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092997.png)
